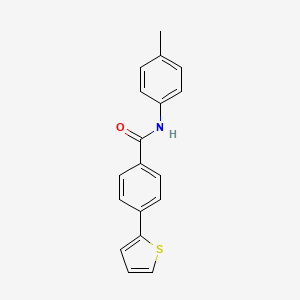

![molecular formula C19H28ClN3O2 B2589417 N-(4-chlorobenzyl)-4-methoxy-[1,4'-bipiperidine]-1'-carboxamide CAS No. 1795192-50-5](/img/structure/B2589417.png)

N-(4-chlorobenzyl)-4-methoxy-[1,4'-bipiperidine]-1'-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-chlorobenzyl)-4-methoxy-[1,4'-bipiperidine]-1'-carboxamide is a chemical compound that belongs to the category of piperidine derivatives. It is also known as JNJ-42165279 and has been the subject of several scientific studies due to its potential therapeutic applications.

Scientific Research Applications

Alkoxycarbonylpiperidines in Aminocarbonylation

Alkoxycarbonylpiperidines, such as those with ester functionalities (e.g., methyl pipecolinate, ethyl nipecotate), have been utilized as N-nucleophiles in palladium-catalyzed aminocarbonylation reactions. These reactions demonstrate the versatility of piperidine derivatives in synthesizing carboxamides from iodobenzene and iodoalkenes, showing potential applications in pharmaceutical and organic chemistry (Takács et al., 2014).

Antitumor Agents and SAR

Research into monosubstituted derivatives of antitumor agents, such as N-[2-(dimethylamino)ethyl]-9-aminoacridine-4-carboxamide, highlights the importance of structural modifications for enhancing antitumor activity. This study underscores the role of methoxy, methyl, and chloro substituents in influencing the physicochemical properties and antitumor efficacy of acridine derivatives, suggesting the potential therapeutic value of structurally related compounds (Rewcastle et al., 1986).

Synthesis of N-Methoxy-N-Methylamides

The conversion of carboxylic acids into N-methoxy-N-methylamides using various coupling agents illustrates the synthetic utility of N-methoxy-N-methylamide derivatives in organic chemistry. Such transformations are pivotal for producing intermediates for further chemical synthesis, indicating the broad applicability of compounds with similar functional groups in synthetic methodologies (Sibi et al., 1995).

Enantioselective Synthesis

The enantioselective synthesis of piperidines from (S)-methylpyroglutamate, resulting in derivatives like N-methoxy-N-methylamide, showcases the importance of such compounds in the preparation of chiral molecules. This has implications for drug discovery and development, where the synthesis of optically active compounds is crucial (Calvez et al., 1998).

properties

IUPAC Name |

N-[(4-chlorophenyl)methyl]-4-(4-methoxypiperidin-1-yl)piperidine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H28ClN3O2/c1-25-18-8-12-22(13-9-18)17-6-10-23(11-7-17)19(24)21-14-15-2-4-16(20)5-3-15/h2-5,17-18H,6-14H2,1H3,(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPCMSSBCCIHYMY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CCN(CC1)C2CCN(CC2)C(=O)NCC3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H28ClN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-chlorobenzyl)-4-methoxy-[1,4'-bipiperidine]-1'-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-[(5E)-5-[3-[6-(diethylamino)-6-oxohexyl]-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N,N-diethylhexanamide](/img/structure/B2589334.png)

![6-(3-methoxyphenyl)-3-methyl-5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B2589342.png)

![6-Ethyl-3H-thieno[2,3-d]pyrimidine-4-thione](/img/structure/B2589344.png)

![N-{[3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-4,5,6,7-tetrahydro-2,1-benzoxazole-3-carboxamide](/img/structure/B2589351.png)

![4-(methylthio)-N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)benzamide](/img/structure/B2589352.png)

![[5-(4-chlorophenoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl acetate](/img/structure/B2589355.png)

![(2S,5R)-5-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]oxolane-2-carboxylic acid](/img/structure/B2589356.png)

![3-(4-bromophenyl)-9-butyl-5-methyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2589357.png)